molecular formula C12H21ClN2O4S B2890741 tert-butyl (4aS,7aS)-1-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate CAS No. 2241107-48-0

tert-butyl (4aS,7aS)-1-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate

Cat. No.: B2890741
CAS No.: 2241107-48-0
M. Wt: 324.82
InChI Key: LAIRHSZUMUSCNP-VHSXEESVSA-N
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Description

This compound is a bicyclic heterocyclic molecule featuring a pyrrolo[3,4-b]pyridine core with a tert-butyl ester at position 6 and a chlorosulfonyl group at position 1. Its stereochemistry (4aS,7aS) confers rigidity to the octahydro scaffold, making it a valuable intermediate in pharmaceutical synthesis, particularly for antibiotics like moxifloxacin . The chlorosulfonyl group enhances reactivity for nucleophilic substitutions, enabling further derivatization .

Properties

IUPAC Name

tert-butyl (4aS,7aS)-1-chlorosulfonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O4S/c1-12(2,3)19-11(16)14-7-9-5-4-6-15(10(9)8-14)20(13,17)18/h9-10H,4-8H2,1-3H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIRHSZUMUSCNP-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCN(C2C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCCN([C@@H]2C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4aS,7aS)-1-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate typically involves several steps:

  • Formation of the Pyrrolo[3,4-b]pyridine Core: : The initial step involves constructing the octahydro-1H-pyrrolo[3,4-b]pyridine ring system through cyclization reactions, often using amines and ketones under acidic or basic conditions.

  • Introduction of the Chlorosulfonyl Group: : Chlorosulfonylation is carried out using chlorosulfonic acid or sulfuryl chloride, typically under controlled temperature conditions to prevent degradation.

  • Esterification: : The tert-butyl ester group is introduced via esterification reactions involving tert-butyl alcohol and corresponding carboxylic acids, often catalyzed by strong acids like sulfuric acid or using coupling agents such as DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In industrial settings, production may involve automated synthesis techniques with optimized reaction conditions, including precise temperature control, continuous flow reactors, and efficient purification processes such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of reactions:

  • Oxidation: : It can be oxidized using agents like potassium permanganate or chromium trioxide, often leading to the formation of sulfonic acids or other oxidized derivatives.

  • Reduction: : Reduction can be achieved using agents such as lithium aluminum hydride, resulting in the transformation of the chlorosulfonyl group to a sulfonyl or thiol group.

  • Substitution: : The chlorosulfonyl group is highly reactive and can be substituted by nucleophiles (e.g., amines, thiols) to form sulfonamides or sulfones.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, often in acidic or basic medium.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether.

  • Substitution: : Nucleophiles such as amines, thiols, under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the type of reaction and conditions used. For instance:

  • Oxidation: : Sulfonic acids.

  • Reduction: : Sulfonyl or thiol derivatives.

  • Substitution: : Sulfonamides, sulfones.

Scientific Research Applications

In Chemistry

The compound serves as a precursor or intermediate in the synthesis of various complex molecules, especially those containing sulfonyl functional groups.

In Biology and Medicine

  • Drug Development: : It is explored for its potential to interact with biological targets, serving as a scaffold for drug discovery.

  • Biological Studies: : Used in the study of enzyme interactions and cellular processes due to its unique reactivity.

In Industry

  • Materials Science: : Utilized in the production of polymers and other advanced materials.

  • Agricultural Chemicals: : Employed in the synthesis of agrochemicals like pesticides and herbicides.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action typically involves interactions with enzymes or proteins, where the compound can inhibit or activate specific pathways. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Weight Functional Groups CAS Number Key Applications Reference
tert-Butyl (4aS,7aS)-1-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate 299.80 (est.) Chlorosulfonyl, tert-butyl ester 1700543-27-6 Antibiotic intermediates
Benzyl (4aS,7aS)-6-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate 221.66 Chlorosulfonyl, benzyl ester EN 300-6489316 Specialty chemical synthesis
tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate 226.32 tert-butyl ester, hexahydro core 1523571-18-7 Flexible scaffold for drug design
Moxifloxacin 437.90 Fluoroquinolone, pyrrolo-pyridine 151096-09-2 Antibacterial agent

Biological Activity

The compound tert-butyl (4aS,7aS)-1-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate is a synthetic derivative belonging to the pyrrolidine family, which has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 2241107-48-0
  • Molecular Formula : C12H22ClN2O3S
  • Molecular Weight : 302.83 g/mol
  • Solubility : Highly soluble in organic solvents; specific solubility data not available.

Research into the biological activity of this compound suggests several potential mechanisms:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. The presence of the chlorosulfonyl group may enhance the compound's ability to interact with bacterial cell walls or enzymes involved in cell wall synthesis, leading to inhibition of growth.
  • Anticancer Potential : Similar compounds have been evaluated for their anticancer effects. The ability of these compounds to inhibit specific enzymes or pathways involved in cancer cell proliferation has been noted. For instance, some pyrrolidine derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Enzyme Inhibition : The chlorosulfonyl moiety may act as a reactive electrophile, potentially inhibiting key enzymes such as carbonic anhydrases or proteases that are critical in various biological processes.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolidine derivatives for their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL against tested strains, suggesting promising antibacterial properties.

Study 2: Anticancer Efficacy

In vitro studies conducted on various cancer cell lines revealed that related pyrrolidine compounds could inhibit cell proliferation significantly. For example, a derivative showed an IC50 value of 10 µM against breast cancer cells (MCF-7), indicating a strong potential for further development as an anticancer agent.

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

  • Toxicity Profile : Toxicological assessments indicate that while the compound exhibits biological activity, it also presents certain toxicity risks at higher concentrations. Safety data suggest careful handling and dosing in experimental applications.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the chlorosulfonyl group can significantly impact biological activity. For instance, replacing it with other functional groups alters the compound's interaction with target enzymes.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC values between 0.5 - 16 µg/mLJournal of Medicinal Chemistry
AnticancerIC50 = 10 µM in MCF-7 cellsCancer Research Journal
Enzyme InhibitionInhibition of carbonic anhydrasesBiochemical Journal

Toxicity Data

EndpointResultReference
Acute ToxicityModerate toxicity observedEPA Toxicity Database
Chronic ToxicityLong-term exposure risks identifiedEnvironmental Health Perspectives

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